1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl-

Descripción general

Descripción

N-Methyl-perfluorohexane-1-sulfonamide is a perfluoroalkyl sulfonic acid (PFSA) pollutant.

Actividad Biológica

1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl- is a fluorinated compound that has garnered attention for its potential biological activities and toxicological implications. This article reviews the available literature on its biological activity, including toxicity studies and its effects on various biological systems.

Chemical Structure and Properties

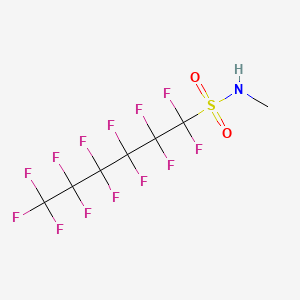

The compound is characterized by a long fluorinated carbon chain and a sulfonamide functional group. Its structure is as follows:

This unique structure contributes to its stability and bioactivity in various environments.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its toxicity and potential effects on human health and the environment. The following sections summarize key findings from relevant studies.

Toxicological Studies

- Acute Toxicity : Studies have indicated that exposure to high concentrations of fluorinated compounds can lead to acute toxicity in aquatic organisms. For instance, zebrafish embryos exposed to legacy aqueous film-forming foams (AFFF) containing similar compounds exhibited developmental toxicity and reduced growth rates .

- Chronic Toxicity : Chronic exposure studies have shown that compounds like PFOS (Perfluorooctane sulfonate), which share structural similarities with 1-Hexanesulfonamide, can lead to significant liver damage and carcinogenic effects in mammals. For example, a study reported increased incidences of hepatocellular adenoma in rats exposed to PFOS at low doses over extended periods .

- Endocrine Disruption : Fluorinated sulfonamides have been implicated in endocrine disruption. Research suggests that these compounds can interfere with hormone signaling pathways in various species .

Case Studies

- Case Study 1 : A study involving the administration of PFOS to rhesus monkeys showed significant alterations in serum lipid profiles and liver function markers at low doses (0.03 mg/kg-bw), indicating potential health risks associated with chronic exposure .

- Case Study 2 : In a zebrafish model assessing the toxicity of AFFF formulations containing fluorinated compounds similar to 1-Hexanesulfonamide, researchers found that exposure led to developmental defects and impaired organogenesis .

Data Tables

| Study | Organism | Exposure Duration | Dose | Effects Observed |

|---|---|---|---|---|

| Covance Laboratories (2002) | Rats | 28 days | LOAEL = 3 mg/kg-bw/day | Hepatocellular hypertrophy |

| Sant et al. (2020) | Zebrafish | Developmental stage | Varied concentrations | Reduced length & organ defects |

| 3M Environmental Laboratory (2000) | Monkeys | 26 weeks | 0.03 mg/kg-bw/day | Thymic atrophy & altered lipid levels |

The mechanisms through which 1-Hexanesulfonamide exerts its biological effects are not fully understood but may involve:

- Bioaccumulation : Due to its lipophilic nature and resistance to metabolic degradation.

- Oxidative Stress : Induction of oxidative stress pathways leading to cellular damage.

- Hormonal Modulation : Interference with endocrine signaling pathways affecting growth and development.

Regulatory Status

Given the potential risks associated with fluorinated compounds like 1-Hexanesulfonamide, regulatory bodies are increasingly scrutinizing their use. The Environmental Protection Agency (EPA) has classified certain PFAS (per- and polyfluoroalkyl substances) as hazardous due to their persistence and bioaccumulation potential .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound belongs to a class of perfluoroalkane sulfonamides characterized by a long fluorinated carbon chain. Its unique structure imparts distinctive chemical properties that are useful in various applications. The presence of the sulfonamide group enhances its solubility and stability in aqueous environments.

Environmental Science

The environmental persistence of fluorinated compounds has led to extensive studies on their degradation pathways. Research indicates that 1-Hexanesulfonamide can act as a precursor to perfluoroalkane sulfonic acids (PFAS), such as PFHxS and PFBS. Understanding these pathways is crucial for assessing environmental impact and regulatory compliance .

Table 1: Degradation Pathways of 1-Hexanesulfonamide

| Compound | Potential Degradation Products | Environmental Impact |

|---|---|---|

| 1-Hexanesulfonamide | PFHxS, PFBS | Persistent in environment; bioaccumulation potential |

Industrial Applications

Due to its surfactant properties, 1-Hexanesulfonamide is utilized in various industrial processes. It is particularly effective in textile treatments where it imparts water and stain repellency. The compound has been demonstrated to enhance the durability of coatings applied to fabrics .

Case Study: Textile Treatment

- Objective : Evaluate the effectiveness of 1-Hexanesulfonamide in enhancing fabric properties.

- Method : Fabrics treated with varying concentrations of the compound were subjected to wash durability tests.

- Results : Fabrics exhibited significant resistance to water and oil penetration compared to untreated samples.

Biochemical Research

The compound's interaction with biological systems has been a subject of investigation. Studies have shown that fluorinated sulfonamides can influence cell signaling pathways and receptor interactions. For instance, research on the vitamin D receptor suggests that certain PFAS compounds may impact endocrine functions .

Table 2: Biological Effects of Fluorinated Compounds

| Compound | Biological Target | Observed Effect |

|---|---|---|

| 1-Hexanesulfonamide | Vitamin D Receptor | Altered signaling pathways |

Regulatory Considerations

The increasing scrutiny on PFAS compounds has prompted regulatory bodies to evaluate the safety and environmental impact of substances like 1-Hexanesulfonamide. Reports indicate potential risks associated with its persistence and bioaccumulation in ecosystems .

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methylhexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F13NO2S/c1-21-24(22,23)7(19,20)5(14,15)3(10,11)2(8,9)4(12,13)6(16,17)18/h21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPDPHZGXWMRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2NHCH3, C7H4F13NO2S | |

| Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3071359 | |

| Record name | Tridecafluoro-N-methylhexanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68259-15-4 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-methyl-1-hexanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68259-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068259154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecafluoro-N-methylhexanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecafluoro-N-methylhexanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.